8-Methylquinolin-7-amine 8-Methylquinolin-7-amine
Brand Name: Vulcanchem
CAS No.: 116632-62-3
VCID: VC20883402
InChI: InChI=1S/C10H10N2/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,11H2,1H3
SMILES: CC1=C(C=CC2=C1N=CC=C2)N
Molecular Formula: C10H10N2
Molecular Weight: 158.2 g/mol

8-Methylquinolin-7-amine

CAS No.: 116632-62-3

Cat. No.: VC20883402

Molecular Formula: C10H10N2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

8-Methylquinolin-7-amine - 116632-62-3

Specification

CAS No. 116632-62-3
Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
IUPAC Name 8-methylquinolin-7-amine
Standard InChI InChI=1S/C10H10N2/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,11H2,1H3
Standard InChI Key VPZHWWCRHGQAJC-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1N=CC=C2)N
Canonical SMILES CC1=C(C=CC2=C1N=CC=C2)N

Introduction

Chemical Structure and Fundamental Properties

Molecular Identification

8-Methylquinolin-7-amine is a heterocyclic aromatic compound characterized by a quinoline core structure with a methyl group at position 8 and an amino group at position 7. This compound belongs to the broader class of aminoquinolines, which have gained significant attention in medicinal chemistry research .

Table 1: Chemical Identification Properties of 8-Methylquinolin-7-amine

PropertyValue
Molecular FormulaC₁₀H₁₀N₂
Molecular Weight158.20 g/mol
CAS Number116632-62-3
IUPAC Name8-methylquinolin-7-amine
Common Synonyms7-Quinolinamine, 8-methyl-; 7-amino-8-methylquinoline

Structural Characteristics

The compound consists of a fused bicyclic structure with a benzene ring fused to a pyridine ring, forming the quinoline scaffold. The methyl substituent at position 8 and the amino group at position 7 create a unique substitution pattern that influences the electronic distribution and reactivity of the molecule. The amino group at position 7 represents a key functional site that can participate in various chemical transformations and potential interactions with biological targets .

Physical and Chemical Properties

Physical Properties

While comprehensive physical data for 8-Methylquinolin-7-amine is limited in the available literature, its properties can be inferred based on its structural features and comparison with similar quinoline derivatives. Like other aminoquinolines, it likely exists as a crystalline solid at room temperature, with solubility characteristics influenced by the presence of both the basic quinoline nitrogen and the amino group.

Chemical Reactivity

The chemical behavior of 8-Methylquinolin-7-amine is primarily determined by its functional groups:

  • The primary amino group at position 7 can participate in typical amine reactions, including:

    • Nucleophilic substitution reactions

    • Acylation and alkylation processes

    • Diazotization reactions

    • Formation of Schiff bases with aldehydes and ketones

  • The quinoline nitrogen exhibits basic properties and can:

    • Form salts with acids

    • Coordinate with metal ions

    • Undergo N-oxidation

    • Participate in alkylation reactions

  • The methyl group at position 8 provides a site for potential functionalization through:

    • Oxidation to aldehyde or carboxylic acid derivatives

    • Radical halogenation

    • Deprotonation under strong basic conditions

The proximity of the methyl group to the amino substitution likely influences the reactivity of both groups through steric and electronic effects.

Synthetic Approaches

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